molecular formula C20H20N4O2S B4526660 [4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B4526660
M. Wt: 380.5 g/mol
InChI Key: BIGKOCFYBQMPDE-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a piperazine ring linked to a 3-methoxyphenyl group and a 1,2,3-thiadiazole moiety substituted with a phenyl group. Its molecular formula is C₂₁H₂₂N₄O₃S, with a molecular weight of 410.5 g/mol . The piperazine moiety is known for enhancing pharmacokinetic properties, such as solubility and bioavailability, while the thiadiazole ring contributes to diverse biological activities, including antimicrobial and anticancer effects .

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-26-17-9-5-8-16(14-17)23-10-12-24(13-11-23)20(25)19-18(21-22-27-19)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGKOCFYBQMPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(N=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine intermediate.

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of a suitable thiosemicarbazide derivative with a nitrile compound under acidic conditions.

    Coupling of the Fragments: The final step involves coupling the piperazine intermediate with the thiadiazole intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods: Industrial production of 4-(3-Methoxyphenyl)piperazin-1-ylmethanone may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole moiety, potentially converting it to a dihydrothiadiazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Medicine:

    Drug Development: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signaling pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiadiazole-Piperazine Family

The compound belongs to a broader class of piperazine-thiadiazole hybrids. Key analogs include:

Compound Structural Features Key Differences Biological Activities Source
4-(2-Fluorophenyl)piperazin-1-ylmethanone Piperazine + thiazole core Replaces thiadiazole with thiazole; lacks sulfur in the heterocycle Reduced enzyme interaction due to simpler heterocycle
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl] Isoxazole + piperazine core Isoxazole instead of thiadiazole; chloro/fluoro substituents Enhanced antifungal activity due to halogenation
{2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone Thiazole + piperazine + methoxybenzyl group Amino-methoxybenzyl substitution on thiazole Improved antimicrobial potency

Functional Group Modifications and Activity Trends

  • Piperazine Substitution: 3-Methoxyphenyl (target compound) vs. Fluorophenyl ([4-(2-Fluorophenyl)piperazin-1-yl] derivatives): Fluorine increases metabolic stability but may reduce affinity for serotonin receptors compared to methoxy groups .
  • Thiadiazole vs. Pyrazole Derivatives: Compound Class Core Structure Key Activities Example Thiadiazole-piperazine Thiadiazole + piperazine Antimicrobial, anticancer Target compound Pyrazole-thiazolidinone Pyrazole + thiazolidinone Antidiabetic, anti-inflammatory (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Key Insight : The thiadiazole-piperazine scaffold offers a balance between metabolic stability and target engagement, whereas pyrazole derivatives prioritize anti-inflammatory or antidiabetic effects .

Biological Activity

The compound 4-(3-Methoxyphenyl)piperazin-1-ylmethanone is a hybrid molecule that combines a piperazine moiety with a thiadiazole structure. This combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of 4-(3-Methoxyphenyl)piperazin-1-ylmethanone is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 376.46 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Piperazine ring : Known for its role in various pharmacological agents.
  • Thiadiazole moiety : Associated with antimicrobial and anticancer properties.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and piperazine structures. For instance, derivatives similar to our target compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
9gMCF-72.00
9kMCF-75.00
DoxorubicinMCF-70.64

In these studies, the compounds exhibited promising anti-proliferative activity compared to standard chemotherapeutics like Doxorubicin . The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through interactions with estrogen receptors (ERα and ERβ) which are crucial in breast cancer pathophysiology.

Neuropharmacological Effects

The piperazine component is known for its influence on neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on serotonin and dopamine receptors. For example:

  • Serotonin Receptor Modulation : Some piperazine derivatives have shown affinity for serotonin receptors, suggesting potential use in treating mood disorders.

The biological activity of 4-(3-Methoxyphenyl)piperazin-1-ylmethanone can be attributed to several mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at various neurotransmitter receptors.
  • Enzyme Inhibition : It could inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The thiadiazole moiety may trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole-piperazine hybrids against multiple cancer cell lines. The study reported significant cytotoxicity with IC50 values comparable to existing treatments . Furthermore, molecular docking studies indicated strong binding affinities to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Methoxyphenyl)piperazin-1-ylmethanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

Coupling of piperazine and thiadiazole precursors : A nucleophilic substitution or amide coupling reaction under inert atmosphere (e.g., N₂) using catalysts like EDCI/HOBt.

Functionalization of the 3-methoxyphenyl group : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling with palladium catalysts .

  • Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) are adjusted using design-of-experiment (DoE) frameworks. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and coupling patterns.
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion verification.
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) refined using SHELXL for bond-length/angle validation. Hydrogen bonding and π-π interactions are analyzed via Mercury software .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's pharmacological activity and mechanism of action?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., PI3K) or GPCRs using fluorescence polarization or radioligand binding assays.
  • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Mechanistic studies : siRNA knockdown or Western blotting to identify downstream targets (e.g., apoptosis markers like caspase-3) .

Q. How should contradictory bioactivity data across studies be resolved?

  • Root causes : Impurities (e.g., unreacted precursors), solvent residues, or polymorphic forms.
  • Resolution strategies :

  • Reproducibility checks : Independent synthesis and bioassay replication.
  • Advanced analytics : LC-MS for impurity profiling, DSC/TGA for polymorph identification.
  • Statistical analysis : Multivariate regression to isolate confounding variables (e.g., cell passage number) .

Q. What computational approaches are suitable for predicting binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors).
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes (100 ns trajectories).
  • ADME prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 inhibition .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Derivative synthesis : Modify substituents (e.g., methoxy → ethoxy, halogen substitution) via parallel synthesis.
  • Bioactivity testing : Compare IC₅₀ values across derivatives in enzyme/cell-based assays.
  • 3D-QSAR modeling : CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What methodologies are recommended for assessing toxicity and ADME properties?

  • In vitro toxicity : Ames test (mutagenicity), hERG inhibition (patch-clamp assays).
  • ADME profiling :

  • Permeability : Caco-2 monolayer assays.
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification.
  • Plasma protein binding : Equilibrium dialysis .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges : Crystal twinning, weak diffraction (low-resolution data), or disorder in flexible groups (e.g., piperazine ring).
  • Solutions :

  • Data collection : High-flux synchrotron radiation (λ = 0.7–1.0 Å) for improved resolution.
  • Refinement : SHELXL with restraints for disordered moieties. Hydrogen atoms are refined using riding models or free variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(3-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.